Cas no 1956353-12-0 (3-bromo-2-chloro-1-benzofuran)

3-Bromo-2-chloro-1-benzofuran is a halogenated benzofuran derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring both bromine and chlorine substituents, enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound's electron-deficient aromatic system also facilitates nucleophilic substitution reactions, enabling the synthesis of more complex heterocyclic frameworks. Its stability under standard conditions ensures ease of handling and storage. Researchers favor this compound for its versatility in constructing pharmacologically active molecules, particularly in the development of agrochemicals and bioactive compounds. High purity grades are available to meet stringent research requirements.
3-bromo-2-chloro-1-benzofuran structure
3-bromo-2-chloro-1-benzofuran structure
商品名:3-bromo-2-chloro-1-benzofuran
CAS番号:1956353-12-0
MF:C8H4BrClO
メガワット:231.473760604858
CID:6110342
PubChem ID:53431391

3-bromo-2-chloro-1-benzofuran 化学的及び物理的性質

名前と識別子

    • 3-bromo-2-chloro-1-benzofuran
    • Benzofuran, 3-bromo-2-chloro-
    • 1956353-12-0
    • EN300-1918909
    • インチ: 1S/C8H4BrClO/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
    • InChIKey: KWUQAAFARSCTSF-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=CC=C2C(Br)=C1Cl

計算された属性

  • せいみつぶんしりょう: 229.91341g/mol
  • どういたいしつりょう: 229.91341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 13.1Ų

じっけんとくせい

  • 密度みつど: 1.721±0.06 g/cm3(Predicted)
  • ふってん: 277.4±20.0 °C(Predicted)

3-bromo-2-chloro-1-benzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1918909-0.5g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
0.5g
$1372.0 2023-09-17
Enamine
EN300-1918909-1.0g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
1g
$1429.0 2023-05-31
Enamine
EN300-1918909-5.0g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
5g
$4143.0 2023-05-31
Enamine
EN300-1918909-2.5g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
2.5g
$2800.0 2023-09-17
Enamine
EN300-1918909-1g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
1g
$1429.0 2023-09-17
Enamine
EN300-1918909-5g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
5g
$4143.0 2023-09-17
Enamine
EN300-1918909-10.0g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
10g
$6144.0 2023-05-31
Enamine
EN300-1918909-0.25g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
0.25g
$1315.0 2023-09-17
Enamine
EN300-1918909-0.1g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
0.1g
$1257.0 2023-09-17
Enamine
EN300-1918909-0.05g
3-bromo-2-chloro-1-benzofuran
1956353-12-0
0.05g
$1200.0 2023-09-17

3-bromo-2-chloro-1-benzofuran 関連文献

3-bromo-2-chloro-1-benzofuranに関する追加情報

Introduction to 3-bromo-2-chloro-1-benzofuran (CAS No. 1956353-12-0)

3-bromo-2-chloro-1-benzofuran, identified by its CAS number 1956353-12-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound belongs to the benzofuran family, a class of heterocyclic aromatic compounds known for their diverse biological activities and synthetic utility. The presence of both bromo and chloro substituents on the benzofuran core enhances its reactivity, making it a valuable scaffold for further functionalization in drug discovery and material science applications.

The structural features of 3-bromo-2-chloro-1-benzofuran contribute to its versatility as a building block. The bromine atom at the 3-position and the chlorine atom at the 2-position provide electrophilic centers that are susceptible to nucleophilic substitution reactions. This property is particularly advantageous in constructing more complex molecules, such as biologically active scaffolds or functional materials. The benzofuran core itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from anti-inflammatory to anticancer effects.

In recent years, there has been growing interest in the development of novel benzofuran derivatives due to their potential therapeutic applications. Researchers have been exploring various synthetic pathways to modify the benzofuran core, aiming to enhance potency, selectivity, and bioavailability. The compound 3-bromo-2-chloro-1-benzofuran serves as a key precursor in these efforts, facilitating the introduction of diverse substituents through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

One of the most compelling aspects of 3-bromo-2-chloro-1-benzofuran is its role in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer progression. By leveraging its reactive sites, researchers can design molecules that interact with target proteins with high precision, offering promising leads for drug development. The ability to fine-tune the structure through sequential functionalization makes 3-bromo-2-chloro-1-benzofuran an indispensable tool in modern medicinal chemistry.

The chemical reactivity of 3-bromo-2-chloro-1-benzofuran also extends beyond pharmaceutical applications. In materials science, for example, benzofuran derivatives are being investigated for their potential use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The electron-deficient nature of the bromo and chloro substituents can influence the electronic properties of the resulting materials, making them suitable for optoelectronic devices. This dual utility underscores the importance of 3-bromo-2-chloro-1-benzofuran as a versatile intermediate.

Recent advances in synthetic methodologies have further enhanced the accessibility and utility of 3-bromo-2-chloro-1-benzofuran. Catalytic processes, such as transition-metal-catalyzed reactions, have enabled more efficient and scalable synthesis compared to traditional methods. These improvements have not only reduced costs but also opened up new possibilities for structural diversification. As a result, 3-bromo-2-chloro-1-benzofuran is increasingly being adopted in both academic and industrial research settings.

The biological activity of derivatives derived from 3-bromo-2-chloro-1-benzofuran has been extensively studied in recent literature. For example, modifications at the 5-position or 4-position of the benzofuran ring have led to compounds with enhanced binding affinity to therapeutic targets. Such findings highlight the importance of rational drug design and structural optimization. By systematically varying substituents while retaining the core 3-bromo-2-chloro-1-benzofuran scaffold, researchers can uncover novel pharmacophores with tailored biological profiles.

In conclusion, 3-bromo-2-chloro-1-benzofuran (CAS No. 1956353-12-0) represents a cornerstone in synthetic chemistry and drug discovery. Its unique structural features and reactivity make it an invaluable intermediate for generating structurally diverse molecules with potential applications across multiple disciplines. As research continues to evolve, the significance of this compound is likely to grow further, driving innovation in both pharmaceuticals and materials science.

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